

A Comprehensive Technical Guide to the Thermodynamic Properties of 1,1,3-Trimethylcyclopentane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1,3-Trimethylcyclopentane*

Cat. No.: *B1620192*

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of **1,1,3-trimethylcyclopentane** (C_8H_{16} , CAS No: 4516-69-2). Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes critically evaluated data with practical insights into their experimental determination. The structure of this guide is designed to offer a holistic understanding, from fundamental principles to detailed experimental workflows.

Introduction: The Significance of 1,1,3-Trimethylcyclopentane and Its Thermodynamic Profile

1,1,3-Trimethylcyclopentane is a saturated alicyclic hydrocarbon. Its molecular structure, featuring a five-membered ring with three methyl group substituents, results in specific conformational isomers that influence its macroscopic thermodynamic properties. A thorough understanding of these properties, including enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications. In the pharmaceutical industry, such data can be vital for understanding the solvation and binding thermodynamics of drug candidates with similar structural motifs. In chemical engineering, this information is essential for process design, reaction optimization, and safety assessments. This guide will delve into the key thermodynamic parameters of **1,1,3-trimethylcyclopentane**, providing both curated data and the experimental context for their measurement.

Core Thermodynamic Data of 1,1,3-Trimethylcyclopentane

The following tables summarize the critically evaluated thermodynamic data for **1,1,3-trimethylcyclopentane**. The primary source for this comprehensive data is the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated recommendations over a wide range of temperatures and pressures[1].

Table 1: Key Thermodynamic Properties

Property	Value	Phase	Source
Molar Mass	112.2126 g/mol	-	[2]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	39.83 kJ/mol	Ideal Gas	[3]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-153.07 kJ/mol	Ideal Gas	[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	36.00 kJ/mol	Liquid	[3]
Critical Temperature (T _c)	Not explicitly found	-	
Critical Pressure (P _c)	3107.10 kPa	-	[3]

Note: The values for $\Delta_f G^\circ$ and $\Delta_f H^\circ_{\text{gas}}$ from Cheméo are calculated properties and should be considered in conjunction with experimentally derived data where available.

The NIST/TRC Web Thermo Tables offer extensive datasets for various thermodynamic properties as a function of temperature. While a full reproduction of these tables is beyond the scope of this guide, the following sections provide an overview of the available data and its significance.

Ideal Gas Thermodynamic Properties

The NIST/TRC Web Thermo Tables contain critically evaluated data for the ideal gas phase of **1,1,3-trimethylcyclopentane** for the following properties over a temperature range of 200 K to 1000 K[1]:

- Heat Capacity at Constant Pressure (Cp)
- Enthalpy (H)
- Entropy (S)

This data is fundamental for modeling the behavior of **1,1,3-trimethylcyclopentane** in the vapor phase, which is essential for distillation, vapor-liquid equilibrium calculations, and reaction engineering.

Liquid Phase Thermodynamic Properties

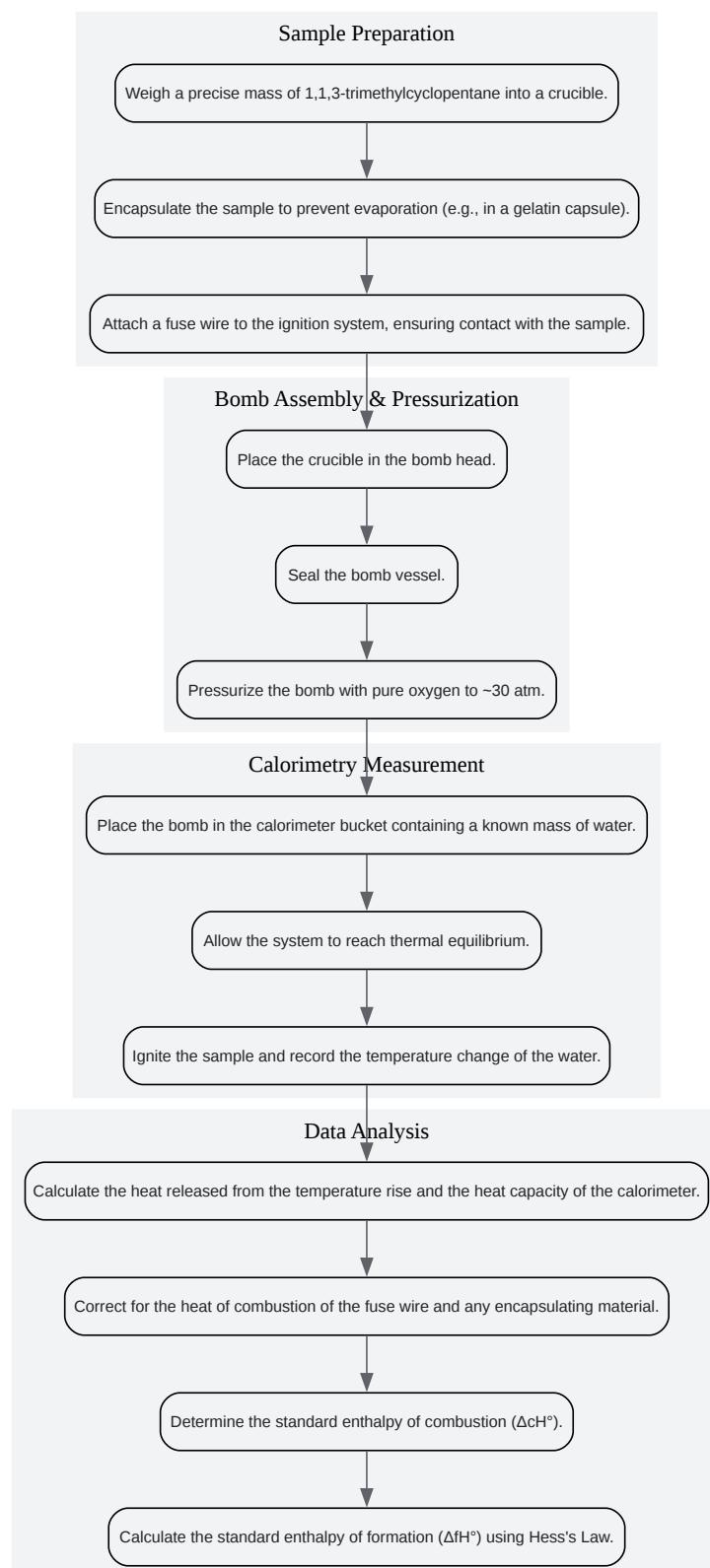
For the liquid phase in equilibrium with its vapor, the NIST/TRC Web Thermo Tables provide critically evaluated data for[1]:

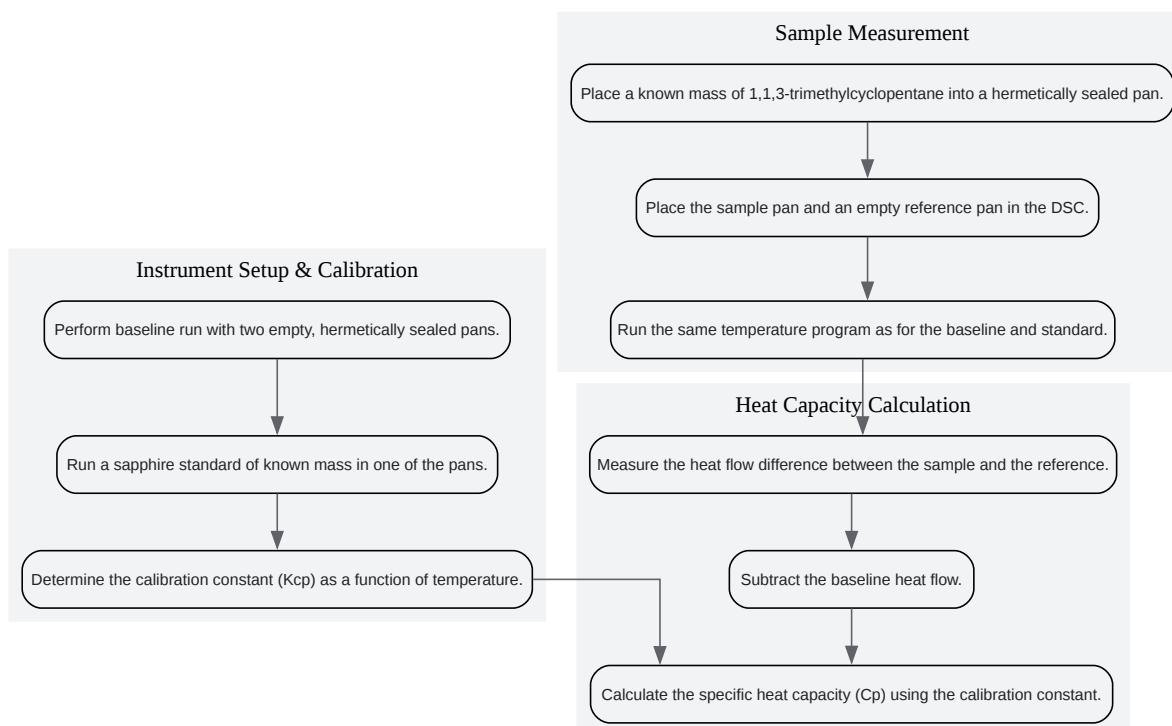
- Heat Capacity at Saturation Pressure (Csat)
- Enthalpy (H)
- Entropy (S)

These properties are available over a temperature range from approximately 130.6 K to 550 K[1]. This information is critical for understanding the behavior of the bulk liquid, including its ability to store thermal energy and its phase behavior.

Experimental Determination of Thermodynamic Properties

The acquisition of reliable thermodynamic data is paramount. This section provides an in-depth look at the established experimental methodologies for determining the key thermodynamic properties of volatile organic compounds like **1,1,3-trimethylcyclopentane**.


Determination of Enthalpy of Formation via Bomb Calorimetry


The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For a combustible compound like **1,1,3-trimethylcyclopentane**, it is determined indirectly by first measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality Behind Experimental Choices:

- Constant Volume: A bomb calorimeter is a constant-volume device. The combustion reaction is initiated in a sealed, robust container (the "bomb"), ensuring that no work is done by the expanding gases. This allows for the direct measurement of the change in internal energy (ΔU).
- Pure Oxygen Environment: The combustion is carried out in a high-pressure pure oxygen environment (typically around 30 atm) to ensure complete and rapid combustion of the sample.
- Volatile Sample Handling: For a volatile liquid like **1,1,3-trimethylcyclopentane**, evaporation before combustion must be prevented. This is achieved by encapsulating the sample, often in a gelatin capsule or by using a crucible with a cover disc and injecting the liquid through it[4].

Experimental Workflow: Bomb Calorimetry

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. Cyclopentane, 1,1,3-trimethyl- [webbook.nist.gov]
- 3. Cyclopentane, 1,1,3-trimethyl- (CAS 4516-69-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ddscalorimeters.com [ddscalorimeters.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermodynamic Properties of 1,1,3-Trimethylcyclopentane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620192#1-1-3-trimethylcyclopentane-thermodynamic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com